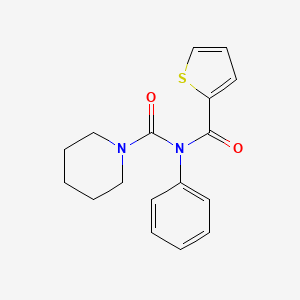
(2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one (6-HBF) is a highly reactive and versatile organic compound with a wide range of applications in both organic synthesis and scientific research. 6-HBF is a member of the benzofuran family and is a valuable intermediate in the synthesis of a variety of compounds, including heterocyclic compounds and natural products. 6-HBF is also an important starting material for the synthesis of pharmaceuticals, agrochemicals, fragrances, and other specialty chemicals.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Flavonoids and Aurones : The compound is used in the Algar-Flynn-Oyamada (AFO) reaction for synthesizing various flavonoids and aurones. This reaction involves the oxidation of 2′-hydroxychalcones, leading to the formation of compounds like 2-aryl-3-hydroxy-4H-1-benzopyran-4-ones and aurones (Bennett, Burke, & O'sullivan, 1996).
Reduction to Benzylbenzofurans : The reduction of various 2-benzylidene-3(2H)-benzofuranones with lithium aluminium hydride-aluminium chloride yields 2-benzylbenzofurans, showcasing its versatility in chemical transformations (Kurosawa & Morita, 1981).
Structural Characterization and Crystallography : Novel aurone derivatives of (2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one have been synthesized and characterized using various spectroscopic methods and crystallography, contributing to our understanding of their molecular structure (Rambabu et al., 2013).
Applications in Material Science
Photochemical Properties : The compound's derivatives, particularly aurones, exhibit unique photochemical and photophysical properties. This makes them useful in applications like fluorescent labels and probes in biology and medicine. Their molecular planarity is significant in tuning nonlinear optical properties of materials (Kharchenko, Smokal, & Krupka, 2020).
Synthesis of Polymers and Photochemical Activities : Methacrylic polymers incorporating aurone side-groups derived from (2Z)-6-hydroxy-2-(4-R-benzyliden)-1-benzofuran-3(2H)-ones show significant photochemical activity. These polymers were characterized by various techniques, highlighting their potential in material science (Smokal et al., 2018).
Biomedical Research
- PET Probe Development for PIM1 Imaging : (Z)-2-((1H-Indazol-3-yl)methylene)-6-[¹¹C]methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one, a derivative of this compound, is a potent PIM1 inhibitor and has been developed as a potential PET probe for imaging of the enzyme PIM1 in biomedical research (Gao et al., 2013).
Propriétés
IUPAC Name |
(2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-11-6-7-12-13(9-11)18-14(15(12)17)8-10-4-2-1-3-5-10/h1-9,16H/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGIFQNPGMXJCY-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime](/img/structure/B2564854.png)

![5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2564857.png)
![1-[(1r,4r)-4-(Trifluoromethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2564862.png)


![N-(1-cyanopropyl)-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2564866.png)



![N'-[(1E)-(dimethylamino)methylidene]benzenesulfonohydrazide](/img/structure/B2564871.png)
![1-(2,6-dimethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2564874.png)

![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2564876.png)